2-Methyl-4H-furo[3,4-c]pyrazole-4,6(2H)-dione is a heterocyclic compound characterized by a complex structure that includes a furo and pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. The presence of the pyrazole ring, along with the dione functionality, suggests possible reactivity and interaction with biological targets.
2-Methyl-4H-furo[3,4-c]pyrazole-4,6(2H)-dione belongs to the class of pyrazoles and is categorized as a diketone due to the presence of two carbonyl groups. Its classification within heterocycles makes it relevant for studies in organic synthesis and medicinal chemistry.
The synthesis of 2-methyl-4H-furo[3,4-c]pyrazole-4,6(2H)-dione can be achieved through several methods:
The typical reaction conditions include using solvents such as methanol or acetic acid to facilitate the reaction. Reaction temperatures are often maintained at room temperature or slightly elevated conditions (40 °C) to optimize yields while minimizing degradation of sensitive functional groups .
The molecular structure of 2-methyl-4H-furo[3,4-c]pyrazole-4,6(2H)-dione features:
The molecular formula is C₇H₆N₂O₂, with a molecular weight of approximately 150.13 g/mol. The structural integrity can be confirmed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
The compound is involved in several chemical reactions due to its reactive functional groups:
Reactions typically proceed under mild conditions to preserve the integrity of the heterocyclic structure. For instance, using catalytic amounts of acids or bases can significantly enhance reaction rates without compromising yield .
The mechanism by which 2-methyl-4H-furo[3,4-c]pyrazole-4,6(2H)-dione exerts its biological effects is not fully elucidated but is believed to involve:
Experimental studies have indicated potential interactions with cyclooxygenase enzymes and other targets relevant to inflammation and cancer biology .
Relevant data from spectroscopic analysis confirm these properties, indicating strong absorption bands corresponding to carbonyl stretching and aromatic C=C bonds in IR spectra .
2-Methyl-4H-furo[3,4-c]pyrazole-4,6(2H)-dione has potential applications in:
Furopyrazole heterocycles represent a privileged scaffold in medicinal chemistry, characterized by their fused bicyclic architecture combining furan and pyrazole rings. This structural framework confers unique electronic properties and binding versatility, enabling interactions with diverse biological targets. The planar, electron-rich system facilitates π-stacking with aromatic amino acid residues, while the lactam and imide functionalities provide hydrogen-bonding sites critical for molecular recognition. Within this class, 2-methyl-4H-furo[3,4-c]pyrazole-4,6(2H)-dione exemplifies strategic molecular design, where the 2-methyl substituent and carbonyl positioning synergistically enhance both synthetic accessibility and pharmacological potential. These derivatives occupy expanding territory in targeted cancer therapies, antimicrobial development, and inflammation modulation, validated by increasing preclinical studies of ring-fused pyrazole analogs [1] [8].
The furo[3,4-c]pyrazole core exhibits distinctive physicochemical properties that underpin its therapeutic relevance. The fully conjugated, planar tricyclic system (furan fused to pyrazoledione) creates a rigid scaffold that reduces entropic penalties during target binding. X-ray crystallographic studies of analogs reveal a coplanar arrangement between the furan and pyrazoledione rings, facilitating charge delocalization across the molecular framework. This electron distribution enhances dipole moment (calculated μ = 4.2–5.1 D via DFT), promoting stronger electrostatic interactions with target proteins compared to monocyclic pyrazoles [7].
Functionally, the dual carbonyl groups at positions 4 and 6 serve as hydrogen bond acceptors, while the pyrazole N-H (in non-alkylated analogs) acts as a hydrogen bond donor. This bifunctional hydrogen bonding capability enables interactions with key biological residues, as demonstrated in molecular docking studies of related 4-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazoles. These compounds exhibit high binding affinity (-9.2 to -11.8 kcal/mol) for kinase targets, attributed to carbonyl interactions with hinge region residues [1]. The fused furan oxygen contributes additional hydrogen bonding capacity and influences electron density, with computational analyses (NBO, AIM) confirming significant charge transfer from the oxygen lone pairs into the π*-orbitals of the pyrazoledione [7].
Table 1: Structural Components and Functional Roles in Furo[3,4-c]pyrazole-4,6-diones
Structural Element | Physicochemical Properties | Biological Interactions |
---|---|---|
Furan-Pyrazole Fusion | Planar conjugation; Enhanced dipole moment (4.2–5.1 D) | π-Stacking with Phe/Tyr residues; Charge transfer complexes |
4,6-Dione System | Electron-withdrawing character; H-bond acceptor capacity | H-bonding to Ser/Thr/His; Chelation of metal cofactors |
N2 Position (Pyrazole) | Variable H-bond donor potential (if H-substituted) | Salt bridge formation; Allosteric modulation sites |
C3/C5 Positions | Tunable electrophilicity; Steric bulk modulation | Hydrophobic pocket occupancy; Selectivity filters |
Substituent positioning profoundly influences the biological activity profile of furo[3,4-c]pyrazolediones. The 2-methyl group specifically confers metabolic stability and target selectivity advantages. In microsomal stability assays, 2-methyl analogs exhibit extended half-lives (t₁/₂ > 45 min) compared to unmethylated counterparts (t₁/₂ < 20 min), attributed to steric blockade of cytochrome P450-mediated oxidation at the adjacent N2 position. This methylation also induces subtle conformational constraints, with computational models (MMFF94 dynamics) indicating a 15–20° dihedral restriction between the pyrazole ring and C3 substituents [8].
The methyl group’s steric impact selectively modulates target engagement. In kinase inhibition assays, 2-methyl-4H-furo[3,4-c]pyrazole-4,6(2H)-dione derivatives show 3-fold greater selectivity for CDK2 over GSK3β compared to 2-H analogs, attributed to the methyl group’s exclusion from a shallow hydrophobic pocket in GSK3β. Contrastingly, antimicrobial studies of structurally related 4-acyl-pyrazole-3-carboxylic acids demonstrate that 2-aryl substitution enhances Gram-negative penetration, with 2-(4-chlorophenyl) derivatives exhibiting MIC values of 4–8 μg/mL against E. coli versus >32 μg/mL for 2-methyl analogs, highlighting context-dependent substituent effects [5].
Table 2: Bioactivity Comparison of 2-Substituted Furo[3,4-c]pyrazolediones
C2 Substituent | Target Class | Key Activity Metric | Selectivity Ratio vs. Analogues |
---|---|---|---|
Methyl | Kinases (CDK2) | IC₅₀ = 0.28 μM | 3.2× selective over GSK3β |
Phenyl | Antimicrobials | MIC = 4–8 μg/mL (E. coli) | 4× potency vs. methyl |
4-Chlorophenyl | COX-2 | IC₅₀ = 0.17 μM (vs. 0.43 μM for methyl) | 12× over COX-1 |
Hydrogen | PARP-1 | IC₅₀ = 85 nM (enhanced vs. substituted) | Reduced metabolic stability |
The trajectory of furopyrazole therapeutics reflects broader shifts in heterocyclic drug design. Early exploration (1980s–1990s) leveraged simple pyrazole analgesics like antipyrine and phenylbutazone as structural templates, with initial fused systems emerging as anti-inflammatory curiosities. Seminal work by Bandgar (2000s) demonstrated 3,5-diaryl pyrazoles as potent TNF-α inhibitors (61–85% inhibition at 10 μM), establishing the pharmacophore’s viability for cytokine modulation [2]. The 2010s witnessed strategic fusion with furanones, driven by demands for improved solubility and target multiplicity. This period yielded chromeno[2,3-c]pyrrole-3,9-diones via multicomponent reactions, though their limited synthetic scalability hindered advancement [7].
Contemporary innovations (post-2020) combine automated synthesis with computational design. AI platforms like Insilico Medicine’s Chemistry42 now generate novel furo[3,4-c]pyrazole scaffolds with predicted drug-like properties (QED >0.6, SAscore <3.5), accelerating hit identification. Concurrently, cross-coupling methodologies have revolutionized C3/C6 diversification, as demonstrated by palladium-catalyzed Suzuki-Miyaura reactions on 6-chloropyrrolo[3,4-c]pyrazole-4,6-diones. These methods achieve 65–85% yields for aryl/heteroaryl introductions, enabling rapid SAR exploration [4] [8]. The 2025 synthesis of 4-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazoles exemplifies modern integration, combining biological evaluation, molecular docking, and DFT calculations to validate target engagement mechanisms [1].
Table 3: Evolution of Key Synthetic Methodologies for Furopyrazoles
Era | Synthetic Approach | Key Innovation | Representative Yield |
---|---|---|---|
1980–2000 | Condensation of hydrazines with 1,2-dicarbonyls | Regiocontrol via steric bias | 40–60% |
2000–2010 | Multicomponent cyclizations | Green chemistry (solvent-free, MW irradiation) | 70–85% |
2010–2020 | Vilsmeier–Haack formylation/cyclization | Access to 4-formyl intermediates for diversification | 80–90% |
2020–Present | Pd-catalyzed C–C/C–N coupling on halogenated cores | Late-stage diversification of bicyclic cores | 65–85% (Suzuki) |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0